molecular formula C26H26O6 B3459053 Ethanone, 1,1'-(1,4-phenylene)bis[2-(3,4-dimethoxyphenyl)- CAS No. 113271-87-7

Ethanone, 1,1'-(1,4-phenylene)bis[2-(3,4-dimethoxyphenyl)-

Cat. No.: B3459053
CAS No.: 113271-87-7
M. Wt: 434.5 g/mol
InChI Key: LZJWVAIQDJHLQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanone, 1,1’-(1,4-phenylene)bis[2-(3,4-dimethoxyphenyl)-] is a complex organic compound known for its unique structure and properties It is characterized by the presence of two ethanone groups attached to a 1,4-phenylene ring, with additional 3,4-dimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1,1’-(1,4-phenylene)bis[2-(3,4-dimethoxyphenyl)-] typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 1,4-dimethoxybenzene with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction forms the intermediate 1,4-bis(3,4-dimethoxyphenyl)ethanone, which can then undergo further functionalization to introduce the ethanone groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1,1’-(1,4-phenylene)bis[2-(3,4-dimethoxyphenyl)-] undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ethanone groups to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Aryl carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Ethanone, 1,1’-(1,4-phenylene)bis[2-(3,4-dimethoxyphenyl)-] has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of Ethanone, 1,1’-(1,4-phenylene)bis[2-(3,4-dimethoxyphenyl)-] involves its interaction with specific molecular targets and pathways. The compound’s ethanone groups can form hydrogen bonds and other interactions with enzymes and receptors, potentially modulating their activity. The phenyl rings and methoxy groups contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    1,4-Diacetylbenzene: Similar structure but lacks the 3,4-dimethoxyphenyl groups.

    1,4-Bis(3,4-dimethoxyphenyl)ethanone: Lacks the additional ethanone groups.

    p-Acetylacetophenone: Contains a single ethanone group attached to a phenyl ring.

Uniqueness

Ethanone, 1,1’-(1,4-phenylene)bis[2-(3,4-dimethoxyphenyl)-] is unique due to the combination of its ethanone groups and 3,4-dimethoxyphenyl substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in material science and medicinal chemistry.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-[4-[2-(3,4-dimethoxyphenyl)acetyl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26O6/c1-29-23-11-5-17(15-25(23)31-3)13-21(27)19-7-9-20(10-8-19)22(28)14-18-6-12-24(30-2)26(16-18)32-4/h5-12,15-16H,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZJWVAIQDJHLQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)C2=CC=C(C=C2)C(=O)CC3=CC(=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70360466
Record name Ethanone, 1,1'-(1,4-phenylene)bis[2-(3,4-dimethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113271-87-7
Record name Ethanone, 1,1'-(1,4-phenylene)bis[2-(3,4-dimethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ethanone, 1,1'-(1,4-phenylene)bis[2-(3,4-dimethoxyphenyl)-
Reactant of Route 2
Reactant of Route 2
Ethanone, 1,1'-(1,4-phenylene)bis[2-(3,4-dimethoxyphenyl)-
Reactant of Route 3
Reactant of Route 3
Ethanone, 1,1'-(1,4-phenylene)bis[2-(3,4-dimethoxyphenyl)-
Reactant of Route 4
Reactant of Route 4
Ethanone, 1,1'-(1,4-phenylene)bis[2-(3,4-dimethoxyphenyl)-
Reactant of Route 5
Ethanone, 1,1'-(1,4-phenylene)bis[2-(3,4-dimethoxyphenyl)-
Reactant of Route 6
Reactant of Route 6
Ethanone, 1,1'-(1,4-phenylene)bis[2-(3,4-dimethoxyphenyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.